molecular formula C24H21BrN4O B11067161 N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide

Cat. No.: B11067161
M. Wt: 461.4 g/mol
InChI Key: SWRWDOQVUUXILD-UHFFFAOYSA-N
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Description

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a tetrahydropyrazino[1,2-a]benzimidazole core with a benzyl group and a bromobenzamide moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrazino[1,2-a]benzimidazole derivatives with different substituents. Examples include:

Uniqueness

What sets N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H21BrN4O

Molecular Weight

461.4 g/mol

IUPAC Name

N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide

InChI

InChI=1S/C24H21BrN4O/c25-19-8-4-7-18(13-19)24(30)26-20-9-10-22-21(14-20)27-23-16-28(11-12-29(22)23)15-17-5-2-1-3-6-17/h1-10,13-14H,11-12,15-16H2,(H,26,30)

InChI Key

SWRWDOQVUUXILD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)CN1CC5=CC=CC=C5

Origin of Product

United States

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